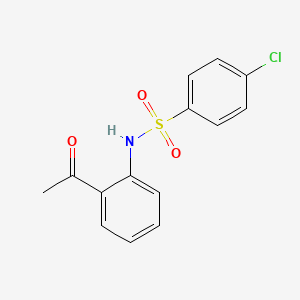

N-(2-acetylphenyl)-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMVUUVJLFFFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-4-chlorobenzenesulfonamide typically involves the acylation of 2-acetylaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom in the chlorobenzenesulfonamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that is investigated for its biological activities in antimicrobial and anticancer research. The compound's structure, which includes a sulfonamide group and an acetylphenyl moiety, indicates it may have therapeutic applications.

Scientific Research Applications

- Chemistry N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules.

- Biology It has been studied for its potential antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its use as a therapeutic agent for various diseases.

- Industry It is used in the development of new materials and chemical processes.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |

| N-(3-methylphenyl)-4-chlorobenzenesulfonamide | Contains a methyl group | Enhanced antibacterial properties |

| This compound | Acetyl group at ortho position | Variable reactivity and activity |

| N-(3-acetoxyphenyl)-4-chlorobenzenesulfonamide | Acetoxy group instead of acetyl | Altered solubility and potential activity differences |

Antimicrobial Activity

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide has demonstrated antimicrobial properties against bacterial strains. It exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), but it is less effective against Gram-negative bacteria like Escherichia coli.

Anticancer Properties

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetyl group and the sulfonamide moiety play crucial roles in binding to these targets, thereby modulating their activity. For instance, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Electronic Effects

- N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide ():

The acetyl group is para to the sulfonamide linkage. This compound adopts a V-shaped molecular geometry in the crystal state, with a torsion angle of 62.0° at the sulfonyl group. The para substitution reduces steric hindrance compared to ortho derivatives . - N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide (): Replaces the acetyl group with a benzoyl moiety and introduces a second chloro substituent. The sulfone group exhibits strong electron-withdrawing properties, with ineffective conjugation between S=O and aromatic rings. Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 8.2307 Å, b = 18.5014 Å, c = 12.1364 Å, and β = 105.211° .

- N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (): Features an imidazole ring, enhancing β-catenin inhibition (IC50 = 0.12 µM) and metabolic stability. The planar imidazole group facilitates π-π stacking interactions, contrasting with the non-planar acetyl group in the target compound .

Table 1: Structural and Electronic Comparison

Physicochemical and Crystallographic Properties

- Crystal Packing :

Para-acetyl derivatives () form V-shaped dimers via hydrogen bonding, while benzoyl analogs () show twisted conformations (torsion angles = 66.9–69.0°). The ortho-acetyl group in the target compound may induce greater steric strain, altering packing efficiency . - Electronic Effects :

The sulfone group in N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide () acts as a strong electron acceptor , reducing conjugation with adjacent aromatic systems. Acetyl groups, being weaker acceptors, may allow better resonance stabilization .

Biological Activity

N-(2-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a chlorobenzene ring and an acetophenyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties.

- Cell Line Studies : In vitro assays showed that this compound effectively inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects .

- Mechanism of Action : The anticancer activity has been linked to the induction of apoptosis through both intrinsic and extrinsic pathways. Specifically, the compound was found to activate caspases-8 and -9, leading to cell cycle arrest in the subG0 phase and mitochondrial membrane depolarization .

Antioxidant Activity

This compound also demonstrates robust antioxidant activity.

- DPPH and ABTS Radical Scavenging : The compound exhibited significant antiradical effects against DPPH and ABTS radicals, suggesting its potential as an antioxidant agent. This property is crucial for mitigating oxidative stress-related damage in cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies indicated that while the compound showed limited antibacterial activity (MIC >500 µg/mL) against tested strains such as Escherichia coli and Staphylococcus aureus, it still presents a basis for further exploration in antimicrobial applications .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties, which are relevant in treating conditions like arthritis and other inflammatory diseases.

- Prostaglandin Inhibition : The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis. This action can alleviate pain and inflammation associated with various diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect | IC50/Remarks |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50: 0.89 - 9.63 µg/mL |

| Antioxidant | Scavenges DPPH and ABTS radicals | Significant inhibition observed |

| Antimicrobial | Limited activity against bacteria | MIC > 500 µg/mL |

| Anti-inflammatory | Inhibits COX enzymes | Relevant for pain relief |

Case Study Example

In a recent study focusing on the synthesis of new chalcone derivatives containing sulfonamide moieties, it was found that these compounds exhibited not only anticancer but also notable antioxidant activities. Derivative compounds were tested for their ability to induce apoptosis in cancer cell lines, confirming their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.